2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
Overview
Description
2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a heterocyclic compound that combines a benzothiazole ring with a pyridine moiety through a hydrazone linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity, suggesting that they may target proteins or enzymes involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction could result in changes to the target’s structure or function, thereby affecting the survival and replication of the pathogen.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect pathways crucial for the survival and replication of mycobacterium tuberculosis .
Result of Action
The inhibition of target proteins or enzymes by benzothiazole derivatives can lead to the disruption of essential biological processes in mycobacterium tuberculosis, potentially leading to the death of the pathogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 2-hydrazinopyridine with benzothiazole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the pyridine ring or the hydrazone linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Shares the pyridine and hydrazine moieties but lacks the benzothiazole ring.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.
Uniqueness
2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both pyridine and benzothiazole rings allows for diverse interactions with biological targets, making it a versatile compound for research .
Properties
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-7-12-11(6-1)16-13(18-12)17-15-9-10-5-3-4-8-14-10/h1-9H,(H,16,17)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWORGFBUGFUNZ-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320516 | |
Record name | N-[(E)-pyridin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665554 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49582-19-6 | |
Record name | N-[(E)-pyridin-2-ylmethylideneamino]-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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